molecular formula C13H12BrNO B8805192 2-(Benzyloxy)-3-bromo-6-methylpyridine CAS No. 1206774-24-4

2-(Benzyloxy)-3-bromo-6-methylpyridine

Cat. No. B8805192
M. Wt: 278.14 g/mol
InChI Key: QPLPZIVXBMYTTA-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

step 1—A mixture of 5-bromo-2-chloro-2-picoline (4.855 g, 23.51 mmol), benzyl alcohol (2.60 mL, 25.12 mmol), KOH (2.93 g, 52.32 mmol), and 18-crown-6 ether (0.34 g, 1.29 mmol) in toluene (30 mL) was refluxed overnight. The reaction was cooled to RT, diluted with ice water and extracted with EtOAc. The organic extract was washed with brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified by SiO2 chromatography eluting with 2% EtOAc/hexanes to afford 5.006 g (78%) of 2-benzyloxy-3-bromo-6-methyl-pyridine (58) as a colorless oil.
Name
5-bromo-2-chloro-2-picoline
Quantity
4.855 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](Cl)([CH3:8])[NH:6][CH:7]=1.[CH2:10]([OH:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[K+]>C1(C)C=CC=CC=1.C1OCCOCCOCCOCCOCCOC1>[CH2:10]([O:17][C:7]1[C:2]([Br:1])=[CH:3][CH:4]=[C:5]([CH3:8])[N:6]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
5-bromo-2-chloro-2-picoline
Quantity
4.855 g
Type
reactant
Smiles
BrC=1C=CC(NC1)(C)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2.93 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.34 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 2% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC=C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.006 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.